

JNJ-8003 solubility and stability data

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Compound of Interest

Compound Name: JNJ-8003

Cat. No.: B12374965

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An In-depth Technical Guide to the Solubility and Stability of JNJ-8003

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of an investigational compound is paramount for the design of reliable in vitro assays, the development of suitable formulations for in vivo studies, and the prediction of its biopharmaceutical behavior. This technical guide provides a summary of the currently available data on the solubility and stability of **JNJ-8003**, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase.

JNJ-8003 targets the RSV polymerase complex, a critical component in viral replication, by binding to the capping domain of the L protein. This interaction inhibits the RNA-dependent RNA polymerase (RdRp) activity, thereby blocking viral RNA transcription and replication at the initiation and early elongation stages[1][2][3][4]. Given its therapeutic potential, a thorough understanding of its solubility and stability is crucial for advancing its development.

Solubility Data

Publicly available quantitative aqueous solubility data for **JNJ-8003** is limited. The primary information regarding its solubility is in organic solvents, which is common for early-stage drug discovery compounds.

Table 1: Summary of **JNJ-8003** Solubility

Solvent	Concentration	Source	Notes
Dimethyl Sulfoxide (DMSO)	Up to 10 mM	[5]	Recommended for creating stock solutions.
Aqueous Buffer	To be determined	[6]	Specific aqueous solubility data has not been publicly reported.

Stability and Storage Data

The stability of **JNJ-8003** has been described under various storage conditions, which is essential for maintaining the integrity of the compound for experimental use.

Table 2: Summary of **JNJ-8003** Stability and Recommended Storage

Condition	Duration	Source	Recommendations
Solid (Dry Powder)			
0-4 °C	Short-term (days to weeks)	[6]	Store in a dry, dark environment.
-20 °C	Long-term (months to years)	[6]	Store in a dry, dark environment for optimal long-term stability.
Ambient Temperature	A few weeks	[6]	Stable enough for standard shipping and customs handling.
In Solution (DMSO Stock)			
-20 °C	1 month	[3]	
-80 °C	6 months	[3]	
-20 °C (10 mM in DMSO)	Up to 3-6 months	[5]	Activity should be verified after 2 or more freeze-thaw cycles.
General Shelf Life	>2 years	[6]	When stored properly as a solid.

Experimental Protocols

While specific experimental protocols for **JNJ-8003** are not detailed in the public literature, the following represents standard, robust methodologies for determining the solubility and stability of small molecule antiviral compounds, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines[7][8][9][10][11].

Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

- **Preparation of Buffers:** Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8)[12].
- **Sample Preparation:** Add an excess amount of solid **JNJ-8003** to a known volume of each buffer in a sealed container.
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached[12].
- **Sample Collection and Separation:** Withdraw aliquots at various time points (e.g., 24, 48, 72 hours) and separate the undissolved solid from the solution by centrifugation or filtration[12][13].
- **Quantification:** Analyze the concentration of **JNJ-8003** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- **Data Analysis:** The solubility is determined when the concentration of the compound in solution reaches a plateau over time[12].

Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution[14].

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **JNJ-8003** in DMSO (e.g., 10 mM).
- **Addition to Aqueous Buffer:** Add a small aliquot of the DMSO stock to a series of aqueous buffers to achieve the desired final concentrations, ensuring the final DMSO concentration is low (e.g., <1-5%) to minimize its effect on solubility.
- **Incubation:** Incubate the samples at a set temperature (e.g., room temperature) for a defined period (e.g., 1.5-2 hours) with shaking.
- **Precipitate Removal:** Separate any precipitated compound using a 96-well filter plate.

- Quantification: Determine the concentration of the compound remaining in the filtrate, typically by HPLC or UV/Vis spectroscopy.

Stability Testing: Forced Degradation and Long-Term Studies

Stability testing is conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors[7][9][10].

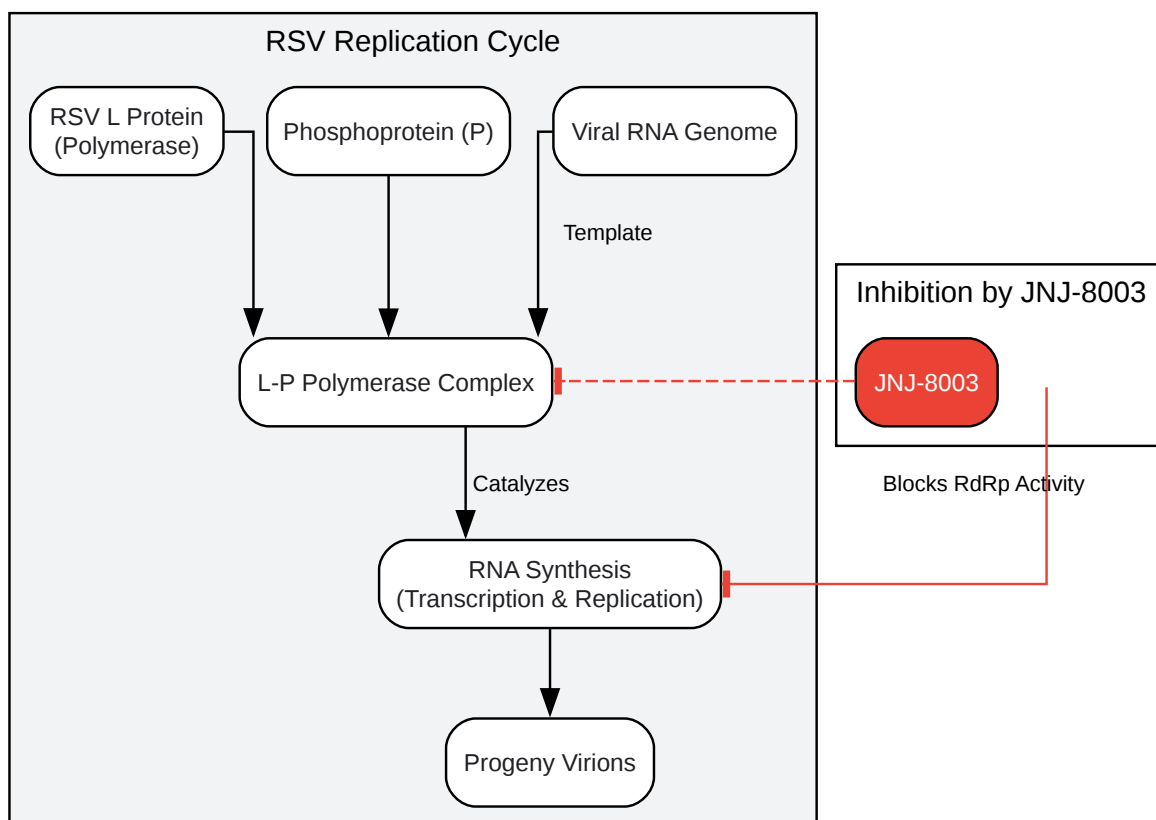
- Forced Degradation (Stress Testing):
 - Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.
 - Conditions: Expose **JNJ-8003** (in solid and solution form) to harsh conditions, including:
 - Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.
 - Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
 - Photostability: Exposure to a defined light source (as per ICH Q1B guidelines).
 - Thermal Stress: Elevated temperatures (e.g., 50°C, 60°C)[10].
 - Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Long-Term and Accelerated Stability Studies (as per ICH Q1A(R2)):
 - Objective: To establish a re-test period or shelf life and recommended storage conditions[11].
 - Sample Preparation: Place multiple batches of solid **JNJ-8003** in containers that mimic the proposed packaging.
 - Storage Conditions:

- Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months[8][11].
- Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months[8].
- Testing Frequency: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated)[8][10].
- Parameters to Test: Appearance, assay (potency), purity, and levels of degradation products.

Visualizations

Mechanism of Action of JNJ-8003

The following diagram illustrates the inhibitory action of **JNJ-8003** on the RSV replication process.

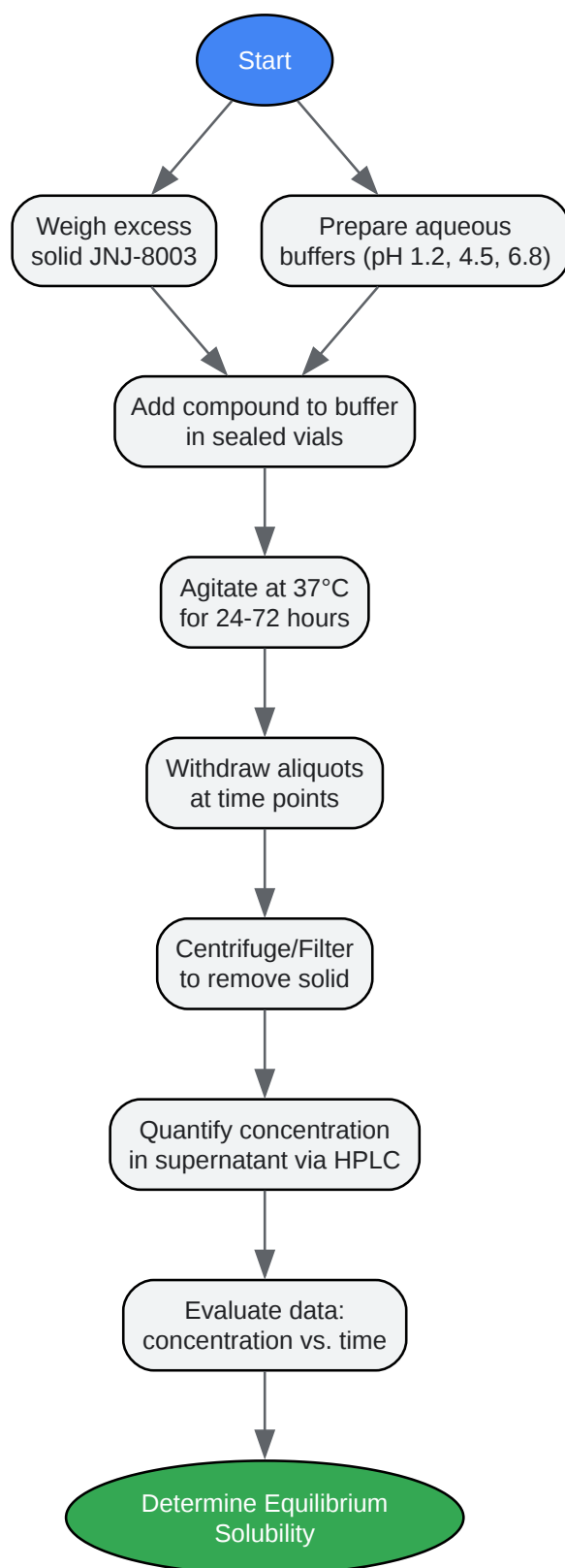


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Mechanism of **JNJ-8003** Inhibition of RSV Polymerase.

Experimental Workflow for Thermodynamic Solubility

This diagram outlines the key steps in determining the thermodynamic solubility of a compound.



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Workflow for Shake-Flask Thermodynamic Solubility Assay.

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